molecular formula C14H11N3O2 B11864931 2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one CAS No. 88369-51-1

2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one

Cat. No.: B11864931
CAS No.: 88369-51-1
M. Wt: 253.26 g/mol
InChI Key: GCAWJMHLALSSSK-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone, followed by cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the dihydropyridinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive quinazolinone core.

    Industry: Used in the development of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one often involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound, lacking the methyl and dihydropyridinone substituents.

    2-Methylquinazolin-4(3H)-one: Similar structure but without the dihydropyridinone group.

    3-(2-Oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one: Lacks the methyl group.

Uniqueness

2-Methyl-3-(2-oxo-1,2-dihydropyridin-3-yl)quinazolin-4(3H)-one is unique due to the presence of both the methyl group and the dihydropyridinone moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

88369-51-1

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-methyl-3-(2-oxo-1H-pyridin-3-yl)quinazolin-4-one

InChI

InChI=1S/C14H11N3O2/c1-9-16-11-6-3-2-5-10(11)14(19)17(9)12-7-4-8-15-13(12)18/h2-8H,1H3,(H,15,18)

InChI Key

GCAWJMHLALSSSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CNC3=O

Origin of Product

United States

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